molecular formula C15H19BN2O2 B6281825 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-3-amine CAS No. 2230902-34-6

6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-3-amine

Cat. No.: B6281825
CAS No.: 2230902-34-6
M. Wt: 270.14 g/mol
InChI Key: LFSKXIRELUGGAX-UHFFFAOYSA-N
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Chemical Reactions Analysis

6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-3-amine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene . The major products formed from these reactions are typically quinoline and amine derivatives .

Mechanism of Action

The mechanism of action of 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-3-amine involves its ability to form stable complexes with various metal ions and organic molecules. This property makes it useful in catalysis and as an intermediate in organic synthesis . The molecular targets and pathways involved include metal-organic frameworks and halogenated compound coupling reactions .

Comparison with Similar Compounds

Similar compounds to 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-3-amine include:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields of research and industry .

Properties

CAS No.

2230902-34-6

Molecular Formula

C15H19BN2O2

Molecular Weight

270.14 g/mol

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-3-amine

InChI

InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)11-5-6-13-10(7-11)8-12(17)9-18-13/h5-9H,17H2,1-4H3

InChI Key

LFSKXIRELUGGAX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC(=CN=C3C=C2)N

Purity

0

Origin of Product

United States

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